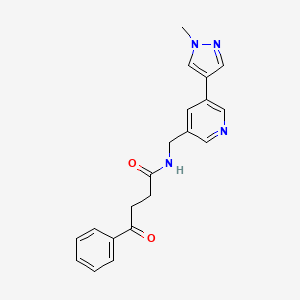

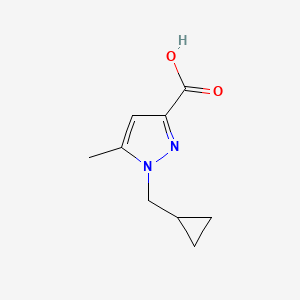

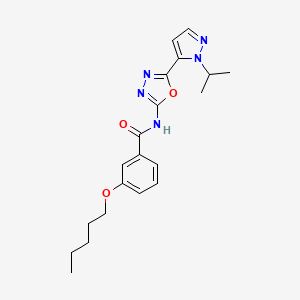

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide is a chemical entity that appears to be related to furan and acetamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar furan and acetamide derivatives, which can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of furanacetamide derivatives is described in the first paper, where a palladium-catalyzed oxidative aminocarbonylation is used to convert (Z)-2-en-4-yn-1-ols into 2-furan-2-ylacetamides . This method could potentially be adapted for the synthesis of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide by choosing appropriate starting materials and catalysts that would favor the introduction of a cyclohexylamino group and a 4-methyl-furazan moiety.

Molecular Structure Analysis

The molecular structure of related compounds can be deduced from spectral data such as IR, 1H-NMR, and MS, as mentioned in the third paper . These techniques would likely be applicable in analyzing the structure of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide, providing information on the functional groups present and the overall molecular conformation.

Chemical Reactions Analysis

The second paper discusses the reactivity of 2-cyano-N-(furan-2-ylmethyl)acetamide derivatives, which undergo further reactions to form various heterocyclic compounds with potential anticancer activity . This suggests that the compound of interest may also participate in similar chemical reactions, potentially leading to the formation of heterocyclic structures that could be explored for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and acetamide derivatives can be inferred from their structural characteristics. For instance, the presence of the furan ring and acetamide group could influence the compound's solubility, boiling point, and stability. The fourth paper describes the antiallergic activity of furan carboxamide derivatives, indicating that the biological properties of these compounds can be significant and diverse .

Applications De Recherche Scientifique

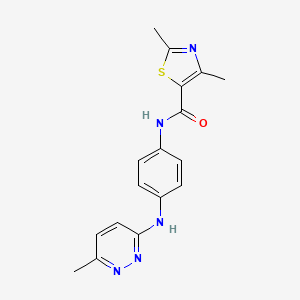

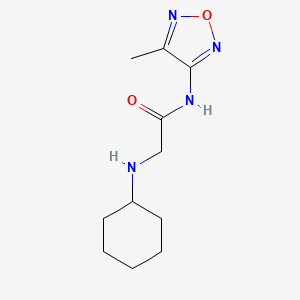

Energetic Materials Development : A study by Yu et al. (2017) discusses the synthesis of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, including derivatives similar to 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide. These compounds were characterized for their potential as insensitive energetic materials, showing moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional materials like TNT (Yu et al., 2017).

Anticancer Activity : Research by Horishny et al. (2021) focuses on the synthesis and anticancer activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds, related to 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide, were tested for cytotoxic effects against leukemia cell lines, indicating potential for cancer treatment (Horishny et al., 2021).

Pharmacological Potential : A study by Chalenko et al. (2019) on pyrolin derivatives, including 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, revealed significant antiexudative properties in experimental models. This indicates the therapeutic potential of similar compounds in treating inflammatory conditions (Chalenko et al., 2019).

Histamine H2-Receptor Antagonist Properties : Sorba et al. (1989) investigated derivatives containing 3-alkylamino-4-amino-furazan moieties for their potential as histamine H2-receptor antagonists. These compounds, related to 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide, exhibited competitive H2-receptor block, suggesting potential applications in treating allergies or gastric ulcers (Sorba et al., 1989).

Propriétés

IUPAC Name |

2-(cyclohexylamino)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-8-11(15-17-14-8)13-10(16)7-12-9-5-3-2-4-6-9/h9,12H,2-7H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAPKZYLEQQIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)CNC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2562555.png)

![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-propyl-1H-pyrazole](/img/structure/B2562558.png)

![(E)-3-[2-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2562560.png)

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)